N-(2,6-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2,6-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H14Cl2N6OS and its molecular weight is 445.32. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Signatures and Quantum Computational Approach
Research conducted by Mary et al. (2022) focused on the vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on similar dimer molecules. Utilizing Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations, the study revealed intricate details about the geometric equilibrium, inter and intra-molecular hydrogen bond formations, and harmonic vibrational wavenumbers of the compound. The study provided insights into the stereo-electronic interactions leading to stability, confirmed through natural bond orbital analysis and vibrational spectral analysis (S. J. Jenepha Mary, Dr. Sayantan Pradhan, C. James, 2022).
Synthesis and Structural Elucidation of Acetamide Derivatives
MahyavanshiJyotindra et al. (2011) explored the synthesis and structural elucidation of acetamide derivatives, including antimicrobial screening. This research highlighted the synthesis process through condensation reactions and the biological activity of compounds containing 1,2,4-triazole ring systems. These compounds exhibit a wide range of pharmaceutical activities, underscoring the significance of structural elucidation in understanding their potential applications (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Pharmacological Evaluation of Oxadiazole and Acetamide Derivatives
Nafeesa et al. (2017) synthesized a new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluated for their antibacterial and anti-enzymatic potential. This study exemplifies the process of creating compounds with multifunctional moieties and assessing their biological activities, offering a framework for evaluating similar compounds in pharmacological contexts (K. Nafeesa, Aziz‐ur‐Rehman, M. Abbasi, S. Z. Siddiqui, S. Rasool, S. Shah, 2017).
Antiexudative Activity of Pyrolin Derivatives
Chalenko et al. (2019) conducted a study on the synthesis of pyrolin derivatives and their anti-exudative activity. This research demonstrated the potential of these compounds to serve as effective drugs with minimal toxicity, showcasing the relevance of synthesizing and testing novel compounds for therapeutic applications (N. Chalenko, P. A. Bezugly, A. O. Sirova, I. Chekman, A. Demchenko, 2019).
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6OS/c20-13-6-5-7-14(21)17(13)23-16(28)12-29-19-25-24-18(15-8-1-2-9-22-15)27(19)26-10-3-4-11-26/h1-11H,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGWHJBEIYTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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